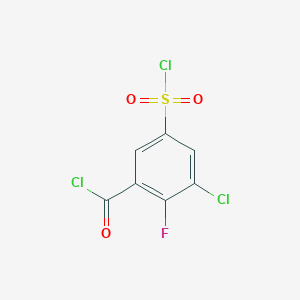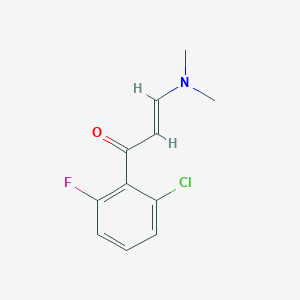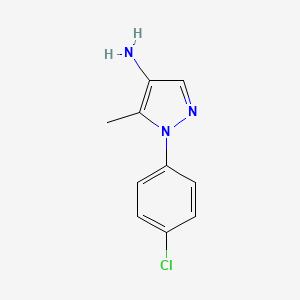![molecular formula C11H13NO2 B13260870 n-Cyclobutylbenzo[d][1,3]dioxol-5-amine](/img/structure/B13260870.png)
n-Cyclobutylbenzo[d][1,3]dioxol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclobutylbenzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound is part of the benzo[d][1,3]dioxole family, which is known for its diverse applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclobutylbenzo[d][1,3]dioxol-5-amine typically involves the reaction of piperonal with cyclobutylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as piperidine hydrochloride . The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
n-Cyclobutylbenzo[d][1,3]dioxol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
n-Cyclobutylbenzo[d][1,3]dioxol-5-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Cyclobutylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share a similar benzo[d][1,3]dioxole core structure and exhibit anticancer activity.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also contain the benzo[d][1,3]dioxole moiety and are studied for their antitumor properties.
Uniqueness
n-Cyclobutylbenzo[d][1,3]dioxol-5-amine is unique due to its cyclobutyl substitution, which imparts distinct chemical and biological properties compared to other benzo[d][1,3]dioxole derivatives .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-cyclobutyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C11H13NO2/c1-2-8(3-1)12-9-4-5-10-11(6-9)14-7-13-10/h4-6,8,12H,1-3,7H2 |
InChI Key |
IQCATFNUSBZHIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


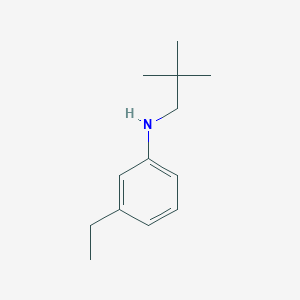
![2-[(2-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13260803.png)
![[4-methyl-5-(3-piperidinyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B13260810.png)
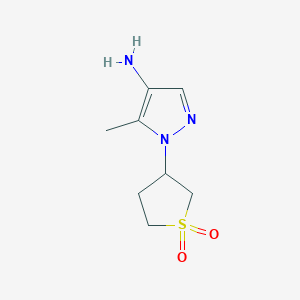
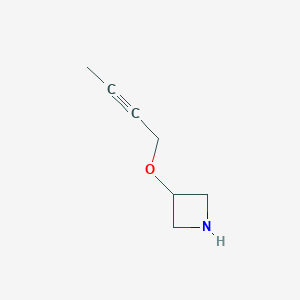
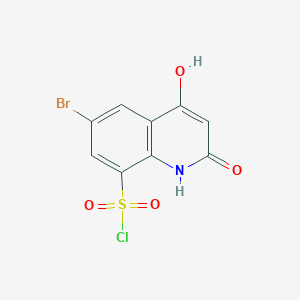
![2-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13260822.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole](/img/structure/B13260826.png)
![1-Tert-butyl-5-propylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13260838.png)
![2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride](/img/structure/B13260843.png)
